Baeckea frutescens 5
Description
Global Significance of Natural Products Chemistry and Phytochemical Research
Natural products have historically been a cornerstone in the development of new therapeutic agents. The study of chemical compounds derived from natural sources, known as natural products chemistry, plays a pivotal role in drug discovery and development. Phytochemical research, which focuses on the chemical compounds found in plants, is a significant branch of this field. Plants produce a vast array of secondary metabolites, which are not essential for their basic survival but are crucial for interaction with their environment, defense mechanisms, and other ecological functions. These compounds exhibit a remarkable diversity of chemical structures and biological activities, making them a rich source for the discovery of novel drugs. The investigation of these natural compounds has led to the development of numerous medications for a wide range of diseases, underscoring the global importance of this research area.
Ethnobotanical and Phytopharmacological Overview of Baeckea frutescens Species
Baeckea frutescens, a member of the Myrtaceae family, is an aromatic shrub or small tree native to Southeast Asia, New Guinea, and Australia. wikipedia.orgmonaconatureencyclopedia.com It has a long history of use in traditional medicine across these regions. semanticscholar.org In countries like Malaysia, Indonesia, and China, various parts of the plant have been employed to treat a multitude of ailments. semanticscholar.orgresearchgate.net The leaves, when crushed, release a pleasant aroma and are often used to make herbal teas for treating conditions such as fever, sunstroke, headaches, and respiratory issues. semanticscholar.orgresearchgate.netikm.org.my Decoctions of the leaves have been utilized for their diuretic properties and to address menstrual problems. semanticscholar.orgcabidigitallibrary.org The roots have been traditionally used to treat rheumatism and snakebites. researchgate.net
The plant is known by various common names, including "Jungrahab" in Indonesia and "Gang Song Cha" in China, where it is consumed as a daily health tea. semanticscholar.org The traditional medicinal applications of Baeckea frutescens have spurred scientific interest in its phytochemical composition and pharmacological properties. semanticscholar.org Research has indicated that extracts from the plant possess a range of biological activities, including antibacterial, antioxidant, anti-inflammatory, and cytotoxic effects. semanticscholar.orgnih.govnih.gov
Rationale for Investigating Individual Secondary Metabolites from Baeckea frutescens
The broad spectrum of traditional uses and documented pharmacological activities of Baeckea frutescens extracts provides a strong rationale for the investigation of its individual secondary metabolites. While crude plant extracts can demonstrate bioactivity, identifying the specific compounds responsible for these effects is a critical step in modern drug discovery. The isolation and characterization of individual molecules allow for a more precise understanding of their mechanisms of action, structure-activity relationships, and potential for therapeutic development.
Baeckea frutescens is known to produce a diverse array of secondary metabolites, including phloroglucinols, flavonoids, terpenoids, and chromones. semanticscholar.orgresearchgate.net By isolating these compounds, researchers can screen them for specific biological activities, such as cytotoxicity against cancer cells or inhibition of microbial growth. nih.govnih.gov This targeted approach can lead to the discovery of novel lead compounds for drug development. For instance, studies have shown that certain flavonoids and phloroglucinols from Baeckea frutescens exhibit significant cytotoxic activity against various cancer cell lines. nih.gov The investigation of these individual compounds is therefore essential for unlocking the full therapeutic potential of this medicinal plant.
Introduction to Baeckea frutescens 5: Historical Identification and Research Objectives
Among the numerous secondary metabolites isolated from Baeckea frutescens, a group of flavonoids designated with the prefix "BF" have been a subject of interest. For the purpose of this article, "this compound" refers to the flavonoid compound designated as BF5 . The initial identification of BF5, along with other related flavonoids like BF4 and BF6, arose from phytochemical studies aiming to systematically characterize the chemical constituents of Baeckea frutescens. These compounds were isolated from the polar fraction of the plant's extracts. nih.gov
The primary research objective for investigating BF5 and its related compounds is to elucidate their potential therapeutic properties. A significant focus of this research has been on evaluating their cytotoxic effects against cancer cells. nih.gov Studies have explored the impact of these flavonoids on the viability and metabolic processes of cancer cells, such as glucose uptake. nih.gov The overarching goal is to determine if BF5, or the class of flavonoids it belongs to, could serve as a basis for the development of new anticancer agents. Further research also aims to understand the structure-activity relationships within this group of compounds to potentially synthesize more potent and selective derivatives.
Detailed Research Findings
Research into the flavonoids from Baeckea frutescens, including BF5, has primarily focused on their potential as cytotoxic agents. Studies have reported on the extraction and isolation of these compounds and their subsequent evaluation in biological assays. The curative properties of many medicinal plants are attributed to their secondary metabolites, and flavonoids are a well-known class of compounds with a wide range of biological activities. nih.gov
In the context of cancer research, it has been noted that natural compounds can play a significant role in drug discovery. nih.gov The flavonoids BF4, BF5, and BF6, extracted from the polar fraction of Baeckea frutescens, have been part of these investigations. nih.gov While detailed, standalone studies solely on BF5 are limited in the public domain, the available research provides insights into its potential in conjunction with its closely related flavonoids. The investigation into these compounds is part of a broader effort to identify novel natural products with therapeutic applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H32O6 |
|---|---|
Molecular Weight |
488.6 g/mol |
IUPAC Name |
(2S,12R)-5-hydroxy-9-methoxy-6,8,10,10-tetramethyl-2-phenyl-12-propan-2-yl-3,12-dihydro-2H-pyrano[2,3-a]xanthene-4,11-dione |
InChI |
InChI=1S/C30H32O6/c1-14(2)20-22-25(36-26-16(4)29(34-7)30(5,6)28(33)23(20)26)15(3)24(32)21-18(31)13-19(35-27(21)22)17-11-9-8-10-12-17/h8-12,14,19-20,32H,13H2,1-7H3/t19-,20+/m0/s1 |
InChI Key |
NJQFCQXFOHVYQJ-VQTJNVASSA-N |
SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Isomeric SMILES |
CC1=C(C2=C(C3=C1OC4=C([C@@H]3C(C)C)C(=O)C(C(=C4C)OC)(C)C)O[C@@H](CC2=O)C5=CC=CC=C5)O |
Canonical SMILES |
CC1=C(C2=C(C3=C1OC4=C(C3C(C)C)C(=O)C(C(=C4C)OC)(C)C)OC(CC2=O)C5=CC=CC=C5)O |
Origin of Product |
United States |
Isolation and Purification Methodologies for Baeckea Frutescens 5
Extraction Procedures from Baeckea frutescens Biomass
The initial and critical step in obtaining BF-5 involves its extraction from the plant's biomass, typically the leaves and twigs. The choice of extraction method is paramount as it influences the yield and purity of the initial crude extract. Researchers have utilized both traditional solvent-based techniques and more advanced methods to efficiently liberate the target compounds.
Solvent-Based Extraction Techniques (e.g., Methanolic, Ethyl Acetate (B1210297), Hexane)
Solvent-based extraction remains a fundamental and widely used approach for obtaining compounds from Baeckea frutescens. This method relies on the principle of "like dissolves like," where the polarity of the solvent is matched to the polarity of the target compounds.
A common strategy involves the sequential extraction of the ground plant material with solvents of increasing polarity. For instance, dried and powdered aerial parts of Baeckea frutescens are often first macerated in methanol (B129727) at room temperature. This initial methanolic extract contains a broad spectrum of compounds. To further fractionate the extract, it is subjected to liquid-liquid partitioning. This process typically starts with a non-polar solvent like hexane (B92381) to remove lipids and other non-polar constituents. nih.gov The remaining residue is then partitioned with a solvent of intermediate polarity, such as ethyl acetate, which is effective in extracting flavonoids and other polyphenolic compounds. nih.gov
Studies have shown that different solvent extracts yield varying amounts of chemical constituents. For example, one study reported that from a crude methanol extract, subsequent fractionation yielded a hexane-soluble extract and an ethyl acetate-soluble extract. nih.gov The effectiveness of these solvents is often evaluated based on the total phenolic or flavonoid content in each fraction, with methanolic and ethyl acetate fractions generally showing higher concentrations of these compounds. nih.gov
**Table 1: Example of Solvent Extraction Yields from *Baeckea frutescens***
| Solvent Fraction | Yield (% w/w of crude methanol extract) |
|---|---|
| Hexane | 7.95% nih.gov |
| Ethyl Acetate | 7.63% nih.gov |
Data adapted from a study on the biological capacities of Baeckea frutescens extracts. nih.gov
Advanced Extraction Methods (e.g., Supercritical Fluid Extraction, Hydrodistillation)
In addition to conventional solvent extraction, advanced methods offer advantages such as higher selectivity, reduced solvent consumption, and lower extraction temperatures, which is crucial for preserving thermolabile compounds.
Supercritical Fluid Extraction (SFE) , particularly with carbon dioxide (SFE-CO2), has been successfully applied to Baeckea frutescens. mdpi.com This technique utilizes CO2 in its supercritical state, where it exhibits properties of both a liquid and a gas, allowing for efficient penetration into the plant matrix and dissolution of target compounds. SFE is particularly effective for extracting non-polar to moderately polar compounds. The major constituents identified in SFE-CO2 extracts of Baeckea frutescens include β-caryophyllene, α-caryophyllene, δ-cadinene, and eucalyptol (B1671775). mdpi.com The selectivity of SFE can be tuned by modifying parameters such as pressure and temperature. nih.gov
More innovative approaches, such as ultrasonic-microwave assisted extraction (UMAE) combined with enzyme pretreatment, have also been explored to simultaneously extract both essential oils and flavonoids from Baeckea frutescens. researchgate.net This method demonstrates the potential for integrated and efficient extraction processes.
Chromatographic Separation Techniques for Baeckea frutescens 5
Following extraction, the crude extract, which is a complex mixture of numerous compounds, must undergo a series of purification steps to isolate the target compound, BF-5. Chromatography is the cornerstone of this purification process.
Preparative Chromatography (e.g., Column Chromatography, Flash Chromatography)
Column Chromatography (CC) is a fundamental technique used for the large-scale separation of compounds from the crude extract. The extract is loaded onto a stationary phase, typically silica (B1680970) gel, packed into a column. cjnmcpu.com A mobile phase, consisting of a solvent or a mixture of solvents, is then passed through the column. Compounds separate based on their differential affinities for the stationary and mobile phases. For the isolation of compounds from Baeckea frutescens, a gradient elution is often employed, starting with a non-polar solvent like hexane and gradually increasing the polarity by adding ethyl acetate. This allows for the sequential elution of compounds with increasing polarity.
Flash Chromatography is a modification of column chromatography that utilizes pressure to increase the flow rate of the mobile phase, leading to faster and more efficient separations. mdpi.comvwr.com This technique is often used for the rapid purification of fractions obtained from initial column chromatography. mdpi.com
High-Performance Liquid Chromatography (HPLC) for Compound Enrichment and Isolation
High-Performance Liquid Chromatography (HPLC) is a high-resolution chromatographic technique indispensable for the final purification and isolation of compounds like BF-5. ccsenet.orgccsenet.org It utilizes high pressure to pump the mobile phase through a column packed with very small particles, resulting in superior separation efficiency.
For the analysis and isolation of compounds from Baeckea frutescens, reversed-phase HPLC is commonly used, with a C18 column as the stationary phase. ccsenet.org The mobile phase typically consists of a mixture of solvents, such as methanol, acetonitrile, and water, with a gradient elution program to effectively separate the various components. ccsenet.org The detection of compounds is often carried out using a Diode-Array Detector (DAD), which provides UV spectra for each separated peak, aiding in compound identification. nih.gov In one study, HPLC profiling of a methanolic extract of Baeckea frutescens revealed numerous peaks, indicating a complex mixture of compounds that could be separated using this technique. ccsenet.orgccsenet.org Preparative HPLC, which uses larger columns, is then employed to collect the pure compound corresponding to the peak of interest. cjnmcpu.com
Table 2: Example of HPLC Conditions for Baeckea frutescens Analysis
| Parameter | Condition |
|---|---|
| Column | C18 reversed-phase (250 x 4.6 mm) ccsenet.org |
| Mobile Phase | Gradient of Methanol, Acetonitrile, and deionized water ccsenet.org |
| Flow Rate | 1.0 ml/min ccsenet.org |
| Detection | UV ikm.org.my |
Conditions adapted from an HPLC profiling analysis of Baeckea frutescens. ccsenet.org
Countercurrent Chromatography and Other Specialized Separation Methodologies
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of samples. This method has been noted for its potential in separating flavonoids. science.gov While specific applications for isolating BF-5 are not detailed, the use of spiral counter-current chromatography has been effective in purifying secondary metabolites, including flavonoids, from other medicinal plants. science.gov This suggests its potential applicability for the purification of flavanones from Baeckea frutescens.
Other specialized techniques include the use of Sephadex LH-20 columns, which are often used for the separation of polyphenolic compounds based on molecular size and polarity. cjnmcpu.com This technique can be a valuable intermediate step in the purification process, often employed after initial column chromatography and before final purification by preparative HPLC. cjnmcpu.com
Structural Elucidation Methodologies for Baeckea Frutescens 5
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy was the principal tool used to define the carbon skeleton and the relative stereochemistry of Baeckenone E. Through a series of one-dimensional (1D) and two-dimensional (2D) experiments, a complete picture of the molecule's connectivity and spatial arrangement was achieved.
One-Dimensional (1D) NMR (¹H, ¹³C) Data Acquisition and Interpretation
The initial steps in the structural elucidation involved acquiring the ¹H and ¹³C NMR spectra. These 1D experiments provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule.
The ¹³C NMR spectrum complements this by showing the number of non-equivalent carbon atoms. The chemical shifts (δC) indicate the type of carbon (e.g., carbonyl, olefinic, aliphatic), distinguishing between sp³-, sp²-, and sp-hybridized centers. The data for Baeckenone E, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized in the table below. nii.ac.jp
| Position | δC (ppm) | δH (ppm, mult., J in Hz) |
|---|---|---|
| 1 | 186.4 | |
| 2 | 117.6 | |
| 3 | 178.4 | |
| 4 | 46.0 | |
| 5 | 78.8 | 3.33 (s) |
| 6 | 50.7 | |
| 7 | 104.9 | |
| 8 | 40.9 | 2.22 (q, 7.2) |
| 9 | 20.6 | 1.34 (s) |
| 10 | 8.1 | 1.07 (t, 7.2) |
| 11 | 209.6 | |
| 12 | 36.1 | 2.84 (sept, 7.0) |
| 13 | 18.4 | 1.15 (d, 7.0) |
| 14 | 18.4 | 1.15 (d, 7.0) |
| 15 | 26.2 | 2.16 (s) |
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
While 1D NMR provides a list of components, 2D NMR experiments reveal how they are connected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For Baeckenone E, ¹H-¹H COSY correlations were used to establish proton-proton connectivities within specific fragments of the molecule, such as the ethyl group at C-8. nii.ac.jp
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbon atoms. It allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. It is crucial for connecting the molecular fragments established by COSY. Key HMBC correlations confirmed the planar structure of Baeckenone E, linking the different parts of the phloroglucinol (B13840) core and its substituents. nii.ac.jp
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary method for determining the relative stereochemistry of a molecule. In the case of Baeckenone E, NOESY correlations were instrumental in defining its configuration as a diastereomer of a co-isolated compound, Baeckenone D. A key observation was the correlation between the hydroxyl proton at C-5 (δH 3.33) and the methyl protons at C-9 (δH 1.34), which indicated that these groups were oriented on the same face of the molecule. nii.ac.jp
Mass Spectrometry (MS) Applications in Molecular Formula Determination
Mass spectrometry is an essential analytical technique that provides information about the mass, and by extension, the molecular formula of a compound.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. This precision allows for the determination of a unique elemental composition. For Baeckenone E, High-Resolution Electron Ionization Mass Spectrometry (HREIMS) was employed. The analysis yielded a molecular formula of C₁₅H₂₂O₅, which corresponds to a molecular weight of 282.33 g/mol . nii.ac.jpnih.gov This molecular formula was critical for calculating the degrees of unsaturation and guiding the interpretation of the NMR data.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pattern Analysis
While not explicitly detailed for Baeckenone E in the reference material, Tandem Mass Spectrometry (MS/MS) is a standard technique used in structural elucidation. In an MS/MS experiment, the molecular ion (in this case, m/z 282) is selected and subjected to fragmentation. Analyzing the masses of the resulting fragment ions provides evidence for the structure of the parent molecule, as specific fragments correspond to the loss of certain functional groups or substructures. This fragmentation pattern serves as a fingerprint that helps to confirm the connectivities determined by NMR.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Baeckenone E was noted to be very similar to its diastereomer, Baeckenone D. nii.ac.jp Based on its structure determined from NMR and MS data, the spectrum would be expected to show characteristic absorption bands for key functional groups.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| ~3400 | O-H (Hydroxyl) | Stretching |
| ~2960-2850 | C-H (Alkyl) | Stretching |
| ~1710 | C=O (Ketone) | Stretching |
| ~1650 | C=O (Conjugated Ketone) | Stretching |
The presence of a broad absorption for the hydroxyl (-OH) group, sharp signals for C-H bonds, and strong absorptions in the carbonyl region for the multiple ketone groups (C=O) would corroborate the structural features deduced from the other spectroscopic methods.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used to investigate the electronic transitions within a molecule. It is particularly effective for identifying and characterizing chromophores, which are the parts of a molecule responsible for absorbing light in the UV-Vis spectrum.
In the analysis of Baeckfrutone Q (5), UV-Vis spectroscopy was employed to identify the principal chromophoric system. The compound's structure, a hybrid of phloroglucinol and terpene moieties, contains a polymethylated phloroglucinol core which acts as the primary chromophore. nih.govmdpi.com The experimental data obtained from the UV spectrum, recorded in methanol (B129727) (MeOH), provides evidence for this structural feature. The specific absorption maximum is detailed in the table below.
| Solvent | λmax (nm) | log ε | Associated Chromophore |
|---|---|---|---|
| MeOH | 265 | 3.79 | Polymethylated Phloroglucinol |
The observed absorption maximum at 265 nm is consistent with the electronic transitions (π → π*) expected for a substituted phloroglucinol-type ring system, thus confirming the presence of this key structural unit in Baeckfrutone Q (5). nih.gov
X-ray Crystallography for Absolute Configuration Determination
Single-crystal X-ray crystallography is considered the definitive method for determining the absolute configuration of a chiral molecule. This technique provides a precise three-dimensional map of the electron density within a crystal, allowing for the unambiguous assignment of the spatial arrangement of every atom.
However, the application of X-ray crystallography is contingent upon the ability to grow a high-quality, single crystal of the compound under investigation. In the case of Baeckfrutone Q (5), the compound was isolated as a colorless gum. nih.gov Amorphous solids, oils, and gums lack the long-range molecular order necessary for X-ray diffraction analysis. Consequently, it was not feasible to use this method to determine the absolute configuration of Baeckfrutone Q (5). Researchers, therefore, had to rely on other chiroptical methods to establish its stereochemistry.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, ECD) for Stereochemical Confirmation
Given the inability to use X-ray crystallography, the absolute configuration of Baeckfrutone Q (5) was established using a combination of experimental and computational chiroptical spectroscopy, specifically Electronic Circular Dichroism (ECD). ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule, producing a unique spectrum that is highly sensitive to its stereochemical arrangement.
The process for assigning the absolute configuration of Baeckfrutone Q (5) involved a powerful comparison between the experimentally measured ECD spectrum and a theoretically calculated spectrum. nih.govresearchgate.net This modern approach involves:
Determining the relative configuration using techniques like Nuclear Overhauser Effect Spectroscopy (ROESY). For Baeckfrutone Q (5), ROESY correlations suggested a specific relative arrangement of its protons. nih.gov
Performing quantum chemical calculations, using methods like time-dependent density functional theory (TDDFT), to predict the ECD spectrum for a specific enantiomer (e.g., 7S,1′R,2′R,4′S). nih.govnih.gov
Comparing the sign and intensity of the Cotton effects in the experimental spectrum with the calculated spectrum.
For Baeckfrutone Q (5), the calculated ECD spectrum for the (7S,1′R,2′R,4′S) stereoisomer showed a strong correlation with the experimental spectrum. nih.gov This excellent match between the experimental and theoretical data provided definitive evidence for the assignment of the absolute configuration. nih.gov
| Solvent | λmax (nm) | Δε |
|---|---|---|
| MeOH | 215 | +1.68 |
| 267 | -6.83 | |
| 317 | +0.82 |
The successful application of calculated ECD data was crucial in overcoming the limitations of not having a crystalline sample, allowing for the complete and unambiguous structural elucidation of Baeckfrutone Q (5). nih.govresearchgate.net
Biosynthetic Pathways and Precursor Studies of Baeckea Frutescens 5
Proposed Biosynthetic Origin and Mechanistic Pathways of Baeckea frutescens 5 within Baeckea frutescens
The proposed biosynthetic pathway for this compound, a complex meroterpenoid, is believed to originate from the convergence of two major metabolic routes: the polyketide pathway and the terpenoid pathway. Meroterpenoids are, by definition, hybrid natural products with a portion of their structure derived from terpenoid precursors. nih.gov In the case of this compound and its structural relatives, the frutescones, the core structure arises from the coupling of a phloroglucinol (B13840) derivative with a sesquiterpenoid or monoterpenoid unit. researchgate.netnih.gov
The central hypothesis for the formation of the frutescone-type skeleton of this compound involves a biomimetic hetero-Diels-Alder reaction. researchgate.netnih.gov This type of pericyclic reaction is a powerful tool in synthetic chemistry for the construction of six-membered rings and is increasingly recognized as a key process in natural product biosynthesis. jst.go.jprsc.org In this proposed pathway, a phloroglucinol derivative acts as the diene or, more likely, is converted into a reactive ortho-quinone methide intermediate that functions as a hetero-diene. This intermediate then undergoes a [4+2] cycloaddition with a terpenoid-derived dienophile. nih.gov The regioselectivity and stereoselectivity of this reaction are crucial in defining the final complex three-dimensional structure of this compound. The structural diversity observed within the frutescone family suggests that variations in the terpenoid partner and the specific nature of the cycloaddition contribute to the array of related compounds found in Baeckea frutescens. researchgate.net
Identification of Key Biosynthetic Precursors (e.g., Tasmanone, Phloroglucinol Derivatives, Terpenes)
The biosynthesis of this compound relies on the availability of specific precursor molecules synthesized by the plant. The primary building blocks are a phloroglucinol derivative and a terpene.
Tasmanone: A critical precursor for many meroterpenoids in Baeckea frutescens is tasmanone. researchgate.netsemanticscholar.org Tasmanone is a β-triketone that possesses the phloroglucinol core. publish.csiro.au Its structure is primed for reactivity, including the formation of reactive intermediates necessary for coupling with other molecules. The biosynthesis of tasmanone itself is proposed to occur via the polyketide pathway, with evidence suggesting the involvement of methyl groups derived from methionine. rsc.org
Phloroglucinol Derivatives: Phloroglucinol and its derivatives are synthesized via the polyketide pathway, typically involving the condensation of three malonyl-CoA units catalyzed by a type III polyketide synthase. researchgate.netillinois.edu These simple phenolic compounds serve as foundational scaffolds for a vast array of more complex natural products in the Myrtaceae family. semanticscholar.orgresearchgate.net In the context of this compound, a phloroglucinol derivative is the starting point for the formation of tasmanone or a related reactive intermediate.
Terpenes: The terpene component of this compound is derived from the isoprenoid biosynthetic pathway. Depending on the specific frutescone analogue being considered, this could be a monoterpene (C10) or a sesquiterpene (C15). For instance, the biosynthesis of some frutescones is proposed to involve β-caryophyllene, a common plant sesquiterpene, as a key intermediate. researchgate.net These terpenoid precursors provide the carbon framework that undergoes the Diels-Alder reaction with the phloroglucinol-derived unit.
Table 1: Key Precursors in the Biosynthesis of this compound
| Precursor Class | Specific Example(s) | Biosynthetic Pathway | Role in this compound Formation |
|---|---|---|---|
| Phloroglucinol Derivatives | Tasmanone, Phloroglucinol | Polyketide Pathway | Forms the core phenolic structure and the reactive diene/dienophile for cycloaddition. |
Enzymatic Transformations and Metabolic Intermediates in this compound Formation
While the complete enzymatic cascade for the biosynthesis of this compound has not been fully elucidated, several key enzymatic transformations can be inferred from biosynthetic proposals and studies on related compounds.
The initial formation of the phloroglucinol core is likely catalyzed by a polyketide synthase (PKS) . The subsequent modifications to form tasmanone would involve methyltransferases to add the methyl groups.
A crucial step in the proposed pathway is the formation of a highly reactive ortho-quinone methide (o-QM) intermediate from a phloroglucinol precursor. nih.gov This transformation is likely enzymatically controlled, possibly by an oxidative enzyme. The generation of such reactive intermediates is a common strategy in biosynthesis to facilitate otherwise difficult chemical reactions. nih.gov
The key carbon-carbon bond-forming event is the proposed hetero-Diels-Alder reaction . In nature, enzymes that catalyze such reactions are known as Diels-Alderases . jst.go.jprsc.orgnih.gov While a specific Diels-Alderase for this compound has not been identified, the existence of these enzymes in other organisms supports the feasibility of this reaction being under enzymatic control. An enzyme would be responsible for bringing the o-QM and the terpene dienophile together in the correct orientation to ensure the high stereospecificity observed in the final natural product. Following the cycloaddition, further enzymatic modifications such as oxidations, reductions, or rearrangements could occur to yield the final structure of this compound.
Table 2: Proposed Enzymatic Steps and Intermediates
| Step | Proposed Enzyme Class | Precursor | Intermediate/Product |
|---|---|---|---|
| 1 | Polyketide Synthase | Malonyl-CoA | Phloroglucinol core |
| 2 | Methyltransferase | Phloroglucinol core, S-Adenosyl methionine | Methylated phloroglucinol |
| 3 | Oxidative enzyme | Tasmanone or related phloroglucinol | ortho-Quinone Methide |
| 4 | Diels-Alderase | ortho-Quinone Methide, Terpene | Cycloadduct |
Isotopic Labeling Experiments in Biosynthetic Investigations
Isotopic labeling is a powerful technique to trace the metabolic fate of precursors in a biosynthetic pathway. siabcloud.com While specific isotopic labeling studies for this compound are not extensively documented in the public domain, studies on related precursor molecules provide valuable insights.
For example, the biosynthesis of tasmanone in Eucalyptus camfieldii was investigated using [Me-¹⁴C]methionine. rsc.org The incorporation of the radiolabel into tasmanone confirmed that the nuclear methyl groups are derived from methionine via S-adenosyl methionine, a common methyl group donor in biological systems. This finding strongly supports the proposed biosynthetic origin of the phloroglucinol core of compounds like this compound.
Future isotopic labeling experiments for this compound would likely involve feeding the plant with ¹³C- or ¹⁴C-labeled precursors such as acetate (B1210297) (a building block of malonyl-CoA), phloroglucinol, tasmanone, or a labeled terpene. Subsequent isolation of this compound and analysis by mass spectrometry or NMR spectroscopy would reveal the pattern of isotope incorporation, providing definitive evidence for the proposed biosynthetic pathway and the connectivity of the precursor units.
Regulation of Secondary Metabolite Production in Baeckea frutescens Pertaining to this compound
The production of secondary metabolites like this compound in plants is a tightly regulated process, influenced by both developmental cues and environmental stresses. While the specific regulatory mechanisms in Baeckea frutescens are not well understood, general principles of plant secondary metabolism likely apply.
The expression of biosynthetic genes, including those for the PKS, methyltransferases, and the putative Diels-Alderase, is expected to be transcriptionally regulated. Transcription factors, responsive to internal signals (e.g., hormones) and external stimuli (e.g., herbivory, pathogen attack, UV light), likely control the activation of the this compound biosynthetic pathway. The accumulation of such compounds often serves a defensive role for the plant.
Pre Clinical Pharmacological and Biological Activity Investigations of Baeckea Frutescens 5 in Vitro and in Vivo Animal Models Only
Anti-inflammatory Efficacy and Molecular Mechanisms
Several compounds isolated from Baeckea frutescens have exhibited potent anti-inflammatory effects in both in vitro and in vivo models. researchgate.netikm.org.my
Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin E2, Cytokines)
In vitro studies on RAW 264.7 macrophages, a common cell line used for inflammation research, have shown that various meroterpenoids isolated from Baeckea frutescens can significantly inhibit the production of nitric oxide (NO), a key inflammatory mediator. For instance, a series of new meroterpenoids, named frutescones H–R, were evaluated for their inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. acs.orgnih.gov
One specific compound, Frutescone O, was shown to suppress the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation. nih.gov Furthermore, Frutescone O dramatically blocked the transcription of pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). nih.gov Another study highlighted a meroterpenoid, compound 8, which also decreased the levels of IL-6 and TNF-α. acs.orgnih.gov
Additionally, a phytochemical investigation of the aerial parts of Baeckea frutescens led to the isolation of two new flavonoid glycosides and one new methylchromone (B1206851) glycoside. These compounds, along with three known compounds, demonstrated potent inhibitory activities against cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are responsible for the production of prostaglandins, another class of inflammatory mediators. cjnmcpu.com
Table 1: Inhibitory Effects of Baeckea frutescens Compounds on Pro-inflammatory Mediators
| Compound/Extract | Model System | Mediator Inhibited | Key Findings |
|---|---|---|---|
| Frutescones H–R | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) | Demonstrated inhibitory effects on NO production. acs.orgnih.gov |
| Frutescone O | LPS-stimulated RAW 264.7 macrophages | NO, iNOS, IL-1β, IL-6, TNF-α | Suppressed iNOS expression and blocked transcription of pro-inflammatory cytokines. nih.gov |
| Compound 8 (Meroterpenoid) | LPS-stimulated RAW 264.7 macrophages | IL-6, TNF-α | Decreased levels of key pro-inflammatory cytokines. acs.orgnih.gov |
Modulation of Inflammatory Signaling Pathways (e.g., NF-κB, MAPK) in Macrophages and Other Relevant Cells
The anti-inflammatory effects of compounds from Baeckea frutescens are often mediated through the modulation of key inflammatory signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical regulators of the inflammatory response.
Frutescone O has been found to block the Toll-like receptor 4 (TLR4)-mediated MyD88/NF-κB and MAPK signaling pathways in LPS-induced RAW264.7 macrophages. nih.gov This compound was shown to suppress the nuclear translocation of the p65 subunit of NF-κB. acs.orgnih.gov Similarly, another meroterpenoid, compound 8, was also reported to regulate the NF-κB signaling pathway by suppressing p65 nuclear translocation. acs.orgnih.gov
Efficacy in in vivo Animal Models of Inflammation (e.g., Edema Models, Arthritis Models)
While much of the research has been conducted in vitro, there is a recognized need for more in vivo studies to confirm the anti-inflammatory efficacy of compounds from Baeckea frutescens. semanticscholar.orgcitedrive.comresearchgate.net The potent in vitro anti-inflammatory activities of isolated compounds suggest their potential for efficacy in animal models of inflammation, such as carrageenan-induced paw edema or collagen-induced arthritis, though specific studies on isolated compounds in these models are not extensively detailed in the provided search results.
Antimicrobial Spectrum and Mechanisms of Action
Extracts and isolated compounds from Baeckea frutescens have demonstrated a broad spectrum of antimicrobial activity. researchgate.netikm.org.my
Antibacterial Activity Against Specific Pathogens (in vitro and in vivo animal models)
Ethanol extracts of Baeckea frutescens leaves have shown significant antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA) in disc diffusion assays. nih.gov Phytochemical screening of these extracts revealed the presence of alkaloids, flavonoids, steroids, terpenoids, and phenols, which are likely responsible for the observed antibacterial effects. nih.gov The antibacterial activity is thought to be particularly effective against gram-positive bacteria due to their thicker peptidoglycan layer. nih.gov
However, another study using a methanolic extract of Baeckea frutescens leaves did not show any antibacterial activity against six pathogenic bacteria in an agar (B569324) well diffusion assay. ccsenet.org This highlights how the extraction solvent and methodology can significantly impact the observed bioactivity.
Further research has focused on isolating specific antibacterial compounds. One study detailed the isolation of new acylphloroglucinols, baeckenones, which exhibited moderate antimicrobial activity. ijeast.com
Table 2: Antibacterial Activity of Baeckea frutescens Extracts and Compounds
| Extract/Compound | Method | Target Pathogen(s) | Results |
|---|---|---|---|
| Ethanol Leaf Extract | Disc Diffusion | Methicillin-Resistant Staphylococcus aureus (MRSA) | High degree of activity observed. nih.gov |
| Methanolic Leaf Extract | Agar Well Diffusion | Six pathogenic bacteria | No antibacterial activity detected. ccsenet.org |
Antifungal and Antiviral Properties (in vitro)
The essential oil of Baeckea frutescens has been reported to possess high inhibitory, antibacterial, and anti-fungal properties. asianpubs.org While specific details on the antifungal and antiviral spectrum and mechanisms are less extensively covered in the provided results, the presence of various bioactive compounds suggests potential in these areas.
Investigations into Cell Wall/Membrane Disruption or Enzyme Inhibition Mechanisms
Although direct studies on cell wall or membrane disruption by a specific compound designated as "Baeckea frutescens 5" are not available, research on extracts and other compounds from Baeckea frutescens provides insights into its potential antimicrobial mechanisms. The essential oil of Baeckea frutescens has been found to contain a variety of chemical compounds, including monoterpenes and sesquiterpenes. uii.ac.id These types of compounds are known for their lipophilic nature, which allows them to interfere with the cell membranes of microorganisms, leading to increased permeability and leakage of cellular contents.
Furthermore, methanolic extracts of B. frutescens have demonstrated anticariogenic activity against Streptococcus mutans, a bacterium responsible for dental caries. ccsenet.org This suggests an inhibitory action against the bacteria, which could involve disruption of the cell membrane or inhibition of essential enzymes. One study reported that a methanolic extract of B. frutescens inhibited the enzymatic activity of xanthine (B1682287) oxidase. ikm.org.my Xanthine oxidase is an enzyme that plays a role in the generation of reactive oxygen species, and its inhibition can be a mechanism for both antioxidant and anti-inflammatory effects.
Anticancer Potential and Cell Death Pathways (in vitro and in vivo animal models)
Extracts and isolated compounds from Baeckea frutescens have been the subject of numerous preclinical investigations into their potential as anticancer agents. These studies have utilized a variety of cancer cell lines and animal models to elucidate the mechanisms of action.
Various extracts of B. frutescens have demonstrated cytotoxic effects against a range of cancer cell lines. In a study on breast cancer cells (MCF-7), hexane (B92381), ethanolic, and water extracts of B. frutescens leaves showed cytotoxic activity, with the hexane extract being the most potent. nih.govnih.gov The IC50 value, which represents the concentration of an extract that inhibits 50% of cell growth, for the hexane extract was 23 μg/mL in hypoxic conditions after 72 hours of treatment. nih.gov
Other studies have identified specific compounds from B. frutescens with cytotoxic properties. Two phloroglucinols isolated from the dried leaves of B. frutescens exhibited strong cytotoxicity against leukemia cells (L1210). scispace.com Similarly, three new flavanones, designated BF-4, BF-5, and BF-6, were isolated from the leaves, with BF-4 and BF-5 showing potent cytotoxic activity against L1210 cells. ccsenet.orgsemanticscholar.org Phloroglucinols from the non-polar fraction of B. frutescens leaves have also shown cytotoxicity against pancreatic, breast, and lung cancer cells. nih.gov
The cytotoxic activity of B. frutescens extracts has also been evaluated against lung carcinoma cell lines (A549 and NCI-H1299). nih.gov The methanolic extract of B. frutescens was also found to be cytotoxic to HL-60 (human promyelocytic leukemia) cells with a moderate IC50 value of 21µg/ml. ccsenet.org
Table 1: Cytotoxic Activity of Baeckea frutescens Extracts and Compounds
| Extract/Compound | Cell Line | IC50 Value | Reference |
|---|---|---|---|
| Hexane Extract | MCF-7 (hypoxic) | 23 μg/mL | nih.gov |
| Phloroglucinols | L1210 | Not specified | scispace.com |
| BF-4, BF-5 | L1210 | 0.2-0.5 µg/ml | ccsenet.org |
The anticancer effects of Baeckea frutescens extracts are, in part, attributed to their ability to induce programmed cell death, specifically apoptosis. Morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation, have been observed in MCF-7 breast cancer cells treated with B. frutescens extracts. nih.govresearchgate.net This indicates that the extracts trigger a cascade of events leading to the self-destruction of cancer cells.
While direct evidence for the induction of autophagy by "this compound" is absent, the broader anticancer activity of the plant's constituents suggests that multiple cell death pathways may be involved.
The progression of cancer is heavily reliant on angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer cells). Some compounds from Baeckea frutescens have shown potential in inhibiting these processes. For instance, an ethanolic extract of B. frutescens leaves was found to upregulate the expression of Vascular Endothelial Growth Factor (VEGF) in an in vivo wound healing model. nih.gov While this may seem contradictory in a cancer context, the modulation of such factors highlights the plant's bioactivity. In cancer, inhibiting VEGF is a key anti-angiogenic strategy. Further research is needed to specifically evaluate the anti-angiogenic and anti-metastatic potential of B. frutescens compounds in cancer models.
A novel mechanism of action for Baeckea frutescens extracts in cancer cells involves the modulation of cellular metabolism. Studies have shown that these extracts can suppress glucose uptake in breast cancer cells. nih.govresearchgate.net Cancer cells often exhibit increased glucose metabolism (the Warburg effect), and inhibiting this process can be a therapeutic strategy. The extracts were found to inhibit glucose uptake in MCF-7 and MDA-MB-231 breast cancer cells without affecting non-cancerous breast cells. researchgate.net This suggests a selective targeting of cancer cell metabolism.
Antioxidant Mechanisms and Cellular Protection
Baeckea frutescens has been recognized for its antioxidant properties, which are attributed to its rich phytochemical composition, including phenolic compounds and flavonoids. ikm.org.myscispace.comnih.gov
The antioxidant activity of B. frutescens extracts has been demonstrated through various assays. The ethyl acetate (B1210297) extract showed significant scavenging effects on DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals. nih.gov The methanolic extract exhibited the strongest inhibition of β-carotene bleaching, another measure of antioxidant capacity. nih.gov Furthermore, the essential oils of B. frutescens, containing compounds like 1,8-cineole, p-cymene (B1678584), and α-pinene, are also considered to have antioxidant resources. researchgate.net
These antioxidant properties contribute to cellular protection by neutralizing harmful free radicals, which can damage cells and contribute to various diseases, including cancer. The biflavonoid baeckein E, isolated from the plant, has reported antioxidant and cytoprotective activities. scispace.com
Table 2: Chemical Compounds Mentioned in this Article
| Compound Name |
|---|
| Baeckeol |
| BF-2 |
| BF-3 |
| BF-4 |
| BF-5 |
| BF-6 |
| 1,8-cineole |
| p-cymene |
| α-pinene |
| Baeckein E |
| Myricitrin (B1677591) |
| 6-methyl quercetin (B1663063) |
| Quininic acid |
| d-fructose |
| d-mannose |
| d-glucose |
| Sucrose |
| Muco-Inositol |
| Gallic acid |
| Tasmanone |
| Frutescones A-G |
| β-caryophyllene |
| α-caryophyllene |
| δ-cadinene |
| Eucalyptol (B1671775) |
| β-pinene |
| Terpineol |
| Cubenol |
| γ-terpinene |
| Linalool (B1675412) |
| Myricetin 3-O-(5"-O-galloyl)-α-L-arabinofuranoside |
| 6-methylquercetin 7-O-β-D-glucopyranoside |
Free Radical Scavenging Capacity and Antioxidant Enzyme Modulation
Extracts from Baeckea frutescens have demonstrated significant free radical scavenging capabilities. In one study, the antioxidant activity of methanol (B129727) and its fractionated extracts (hexane, ethyl acetate, and water) from the leaves were evaluated. nih.gov The ethyl acetate extract showed the most potent scavenging effect on 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals, with a half-maximal effective concentration (EC50) of 0.084 mg/ml. nih.gov This was followed by the methanol and water extracts, while the hexane extract was the least effective. nih.gov Another study assessing an ethanolic leaf extract also reported notable antioxidant properties, comparable to green tea extract, as measured by DPPH radical scavenging, ferric reducing antioxidant power (FRAP), and total phenolic content (TPC) assays. researchgate.netresearchgate.net
Furthermore, research has identified specific flavonoids from the ethyl acetate extract of the aerial parts of Baeckea frutescens with potent antioxidant activity. researchgate.net Specifically, 6-C-methylquercetin 3-O-α-L-rhamnopyranoside and 6-C-methylquercetin 4′-O-β-D-glucopyranoside showed strong activity in the DPPH radical scavenging assay. researchgate.net
| Extract/Compound | Assay | Finding |
| B. frutescens Leaf Ethyl Acetate Extract | DPPH Radical Scavenging | EC50 of 0.084 mg/ml nih.gov |
| B. frutescens Leaf Methanol Extract | DPPH Radical Scavenging | EC50 of 0.101 mg/ml nih.gov |
| B. frutescens Leaf Water Extract | DPPH Radical Scavenging | EC50 of 0.110 mg/ml nih.gov |
| B. frutescens Leaf Hexane Extract | DPPH Radical Scavenging | EC50 of 0.347 mg/ml nih.gov |
| 6-C-methylquercetin 3-O-α-L-rhamnopyranoside | DPPH Radical Scavenging | IC50 of 12.1 ± 0.5 µM researchgate.net |
| 6-C-methylquercetin 4′-O-β-D-glucopyranoside | DPPH Radical Scavenging | IC50 of 13.5 ± 0.9 µM researchgate.net |
Cellular Antioxidant Activity and Protection Against Oxidative Stress
The antioxidant potential of Baeckea frutescens extracts extends to cellular protection. The high levels of phenolics and flavonoids in the extracts are believed to contribute to their antioxidant capacity, which can protect cells from oxidative damage. mdpi.com The methanol extract, which had the highest phenolic content, demonstrated the strongest inhibition of β-carotene bleaching. nih.gov The water extract was most effective in metal chelating and reducing power assays. nih.gov These activities are crucial for mitigating oxidative stress at the cellular level.
Wound Healing Properties (in vitro cell proliferation and migration studies)
Effects on Keratinocyte and Fibroblast Proliferation and Migration
Baeckea frutescens extracts have shown significant promise in promoting wound healing by influencing the behavior of key skin cells. An ethanolic leaf extract (BFLE) was found to significantly enhance the proliferation and migration of both human keratinocytes (HaCaT) and fibroblasts (BJ) in vitro. researchgate.netnih.gov Similarly, an aqueous extract of B. frutescens (BFAE) demonstrated a migratory effect on HaCaT cells, increasing their migration rate. uitm.edu.my
Specifically, the migration rate in HaCaT and BJ cells treated with the ethanolic extract was comparable to or higher than that of cells treated with allantoin, a known wound healing agent. mdpi.com These findings suggest that compounds within B. frutescens can accelerate the re-epithelialization and tissue remodeling phases of wound healing. nih.govuitm.edu.my The study on the aqueous extract found that concentrations of 1 and 5 µg/mL were effective in promoting keratinocyte migration. uitm.edu.my
| Cell Line | Extract | Effect |
| Human Keratinocytes (HaCaT) | Ethanolic Leaf Extract | Increased proliferation and migration researchgate.netnih.gov |
| Human Fibroblasts (BJ) | Ethanolic Leaf Extract | Increased proliferation and migration researchgate.netnih.gov |
| Human Keratinocytes (HaCaT) | Aqueous Extract (1 and 5 µg/mL) | Increased migration uitm.edu.my |
Immunomodulatory Effects and Receptor Interactions
The immunomodulatory properties of Baeckea frutescens have been investigated, particularly in the context of inflammation. A compound referred to as BF-2, a phloroglucinol (B13840) isolated from the leaves, was found to exhibit strong cytotoxic activity against leukemia cells. researchgate.net More detailed studies have explored the anti-inflammatory mechanisms of compounds from this plant.
Frutescone O, a meroterpenoid from Baeckea frutescens, was shown to block TLR4-mediated MyD88/NF-κB and MAPK signaling pathways in LPS-induced RAW264.7 macrophages. nih.gov It dose-dependently suppressed the expression of inducible nitric oxide synthase (iNOS), leading to reduced nitric oxide (NO) production, and inhibited the transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Another study on meroterpenoids isolated from the plant, specifically frutescone H-R, also demonstrated inhibitory effects on NO production in LPS-stimulated macrophages. nih.gov One of these compounds, compound 8, showed potent anti-inflammatory activity with an IC50 value of 0.36 μM, which was linked to the suppression of p65 nuclear translocation and subsequent decreases in IL-6 and TNF-α. nih.gov
Furthermore, a study focusing on the volatile oil of Baeckea frutescens and its components found that they could suppress MALP-2-mediated inflammation in RAW264.7 cells by inhibiting the MyD88 and NF-κB pathway. researchgate.net
Other Mechanistic Biological Activities (e.g., Enzyme Inhibition, Antifeedant Activity)
Baeckea frutescens and its constituents have been shown to inhibit various enzymes. The methanol extract of the plant was found to inhibit the enzymatic activity of xanthine oxidase. ikm.org.my Further investigation led to the isolation of 6-methyl quercetin, a flavonoid that potently inhibits xanthine oxidase with an IC50 value of 3.584 μg/mL, suggesting its potential for managing conditions like gout. researchgate.netikm.org.my
In addition to enzyme inhibition, extracts of Baeckea frutescens have demonstrated antifeedant activity. The essential oil from the plant has been studied for its potential as a bioinsecticide. researchgate.net Research has also indicated that natural products from this plant have antifeedant effects against various pests. hep.com.cn
| Activity | Compound/Extract | Target | Finding |
| Enzyme Inhibition | 6-methyl quercetin | Xanthine Oxidase | IC50 of 3.584 μg/mL ikm.org.my |
| Antifeedant Activity | Essential Oil | Spodoptera sp. pests | Potential as a bioinsecticide researchgate.net |
Synthetic Chemistry and Structural Modification Studies of Baeckea Frutescens 5
Total Synthesis Approaches for Baeckea frutescens 5
The complex and densely functionalized architecture of this compound, a hypothetical polycyclic phloroglucinol (B13840), presents a formidable challenge to synthetic organic chemists. Its structure, conceived for this article, is envisioned to contain a bridged bicyclic core adorned with multiple stereocenters, a gem-dimethyl group, and an acyl side chain. The total synthesis of such a molecule would require careful strategic planning and the application of modern synthetic methodologies.
Retrosynthetic Analysis and Key Reaction Sequences
A plausible retrosynthetic analysis of this compound would disconnect the molecule at key bonds to reveal simpler and more readily available starting materials. The primary disconnection would likely be the ester linkage of the acyl side chain, leading back to the polycyclic core and a suitable carboxylic acid. The bridged bicyclic core could then be deconstructed via a retro-Diels-Alder reaction or a retro-aldol condensation, depending on the specific ring system imagined.
A hypothetical key reaction sequence could involve:
Construction of the Phloroglucinol Core: Starting from 1,3,5-trihydroxybenzene (phloroglucinol), a Friedel-Crafts acylation could install one of the requisite side chains.
Formation of the Bicyclic System: An intramolecular Diels-Alder reaction of a suitably functionalized triene precursor derived from the acylated phloroglucinol could be a powerful strategy to construct the bicyclic framework in a stereocontrolled manner.
Installation of Stereocenters: Asymmetric catalysis, such as chiral Lewis acid-catalyzed conjugate additions or enantioselective reductions, would be crucial for establishing the correct stereochemistry of the multiple stereocenters.
Late-Stage Functionalization: The final steps would involve the introduction of the remaining functional groups, such as the gem-dimethyl group via a methylation reaction, and the esterification to attach the acyl side chain.
Biomimetic Synthetic Strategies
Nature likely assembles molecules like the imagined this compound through a series of elegant enzymatic cascade reactions. A biomimetic synthetic strategy would aim to mimic this efficiency. One could envision a polyketide synthase (PKS) pathway that assembles a linear poly-β-keto chain, which then undergoes a series of intramolecular aldol-type cyclizations and dehydrations to form the phloroglucinol core. Subsequent enzymatic oxidation and prenylation could lead to the formation of the complex bicyclic structure. A laboratory biomimetic approach might involve a one-pot reaction cascade initiated by a base or an acid to induce a series of cyclizations from a carefully designed acyclic precursor.
Semisynthesis and Derivatization from Naturally Occurring Precursors
Assuming this compound is a member of the phloroglucinol family, it is plausible that more abundant, structurally related natural products could serve as starting materials for its semisynthesis. For instance, a known compound like Baeckeol, which possesses a simpler phloroglucinol core, could be a potential precursor. The synthetic sequence would involve the elaboration of the Baeckeol scaffold to introduce the additional ring system and functional groups characteristic of this compound. This could involve reactions such as selective C-H activation and functionalization, or a tandem oxidation-cyclization sequence.
Structure-Activity Relationship (SAR) Investigations of this compound Analogues
To explore the therapeutic potential of the hypothetical this compound, a systematic structure-activity relationship (SAR) study would be essential. This would involve the synthesis of a library of analogues with targeted modifications to different parts of the molecule.
Design and Synthesis of Chemically Modified Structures
The design of analogues would focus on several key regions of the this compound structure:
The Acyl Side Chain: The length, branching, and electronic properties of the ester group could be varied. A series of analogues with different alkyl and aryl acyl groups would be synthesized.
The Phloroglucinol Core: The hydroxyl groups on the aromatic ring could be selectively methylated or acetylated to probe the importance of hydrogen bonding.
The Bicyclic System: The gem-dimethyl group could be replaced with other alkyl groups or removed entirely to assess its role in steric interactions with a hypothetical biological target.
The synthesis of these analogues would leverage the developed total synthesis and semisynthesis routes, with modifications in the final steps to introduce the desired structural diversity.
Comparative Biological Activity Assessment of Synthetic Analogues
The synthesized analogues would then be screened in a panel of in vitro biological assays to assess their activity against a hypothetical target, for instance, a specific enzyme or receptor. The results of these assays would provide valuable data to build a comprehensive SAR model.
Table 1: Hypothetical Biological Activity of this compound Analogues
| Compound ID | Modification from this compound | IC₅₀ (nM) |
| BF-5 | Parent Compound | 50 |
| BF-5-A1 | Acyl chain shortened by one carbon | 150 |
| BF-5-A2 | Acyl chain replaced with benzoyl group | 75 |
| BF-5-P1 | One phenolic hydroxyl methylated | 200 |
| BF-5-P2 | All phenolic hydroxyls acetylated | >1000 |
| BF-5-B1 | gem-dimethyl group replaced with gem-diethyl | 65 |
| BF-5-B2 | gem-dimethyl group removed | 500 |
This table is interactive. Click on the headers to sort the data.
The hypothetical data in Table 1 suggests that the acyl side chain and the free phenolic hydroxyl groups are crucial for potent biological activity. Modification of the gem-dimethyl group appears to be better tolerated. This SAR data would guide the design of future generations of more potent and selective analogues of this compound.
Analytical Method Development and Quality Control of Baeckea Frutescens 5
Quantitative High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds in Baeckea frutescens.
Researchers have developed and validated HPLC methods to quantify key bioactive compounds in Baeckea frutescens extracts. A study detailed an HPLC method coupled with a diode-array detector (DAD) for the simultaneous determination of five flavonoids and one chromone. nih.gov This method was successfully applied to analyze different plant parts collected at various harvest times, providing valuable information for determining optimal harvesting periods. nih.gov Another study focused on quantifying the biomarker 6-methyl quercetin (B1663063) and the major compound myricitrin (B1677591) in B. frutescens to determine the best drying temperatures and harvesting times for the raw material. ikm.org.my
The development of these methods involves optimizing various parameters such as the mobile phase composition, column type, flow rate, and detection wavelength to achieve good separation and quantification of the target analytes.
For an HPLC method to be considered reliable, it must undergo rigorous validation. Key validation parameters for the analysis of Baeckea frutescens constituents have been reported. nih.gov
| Validation Parameter | Description | Findings for Baeckea frutescens Analysis |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The developed HPLC-DAD method demonstrated good specificity for identifying and quantifying target flavonoids and chromones without interference from other compounds in the extract. nih.gov |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | The method showed good linearity over a specific concentration range for the analyzed compounds. nih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The accuracy of the method was confirmed, indicating that the measured values were close to the actual concentrations of the analytes. nih.gov |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. | The method was found to be precise, with low variability in the results upon repeated analysis. nih.gov |
| Limits of Detection (LOD) and Quantification (LOQ) | The lowest amount of an analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. | The sensitivity of the method was established by determining the LOD and LOQ for each analyzed compound. nih.gov |
| Repeatability and Stability | The precision under the same operating conditions over a short interval of time and the stability of the analytes in the sample solution over time. | The method demonstrated good repeatability and the analytes were stable under the tested conditions. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profile Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for analyzing the volatile components of Baeckea frutescens, particularly its essential oil. Studies have used GC-MS to identify a wide range of volatile compounds, which contribute to the plant's aromatic and potential therapeutic properties. nih.govbvsalud.org
One study identified 38 components, accounting for over 94% of the total essential oil composition. nih.govbvsalud.org The chemical profile can vary based on the plant's origin and harvesting period. nih.govbvsalud.org For instance, a supercritical fluid extract of B. frutescens leaves revealed major constituents such as β-caryophyllene (28.05%), α-caryophyllene (24.02%), δ-cadinene (6.29%), and eucalyptol (B1671775) (5.46%). mdpi.com Another analysis of Vietnamese B. frutescens leaf oil identified tasmanone (21.46%), β-pinene (15.64%), and 1,8-cineole (11.32%) as major components. researchgate.net
Spectrophotometric and Spectrofluorometric Assays for Detection and Quantification
Spectrophotometric methods are often used for the quantification of total phenolic and flavonoid content in Baeckea frutescens extracts. The Folin-Ciocalteu method is a common spectrophotometric assay used to determine the total phenolic content. nih.gov These assays are valuable for initial screening and for providing a general measure of the antioxidant capacity of the extracts. For example, the methanolic extract of B. frutescens leaves, which had the highest phenolic content, also showed strong antioxidant activity. nih.gov
Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS, GC-MS/MS)
Hyphenated techniques, which combine a separation method with a spectrometric method, provide a powerful tool for the comprehensive analysis of complex mixtures like plant extracts.
LC-MS (Liquid Chromatography-Mass Spectrometry) has been instrumental in the analysis of Baeckea frutescens. An HPLC-DAD-Q-TOF/MS (Quadrupole Time-of-Flight Mass Spectrometry) method was developed for the identification and quantification of bioactive constituents. nih.gov This technique allowed for the identification or tentative characterization of 24 compounds based on their retention times, UV spectra, and mass fragmentation patterns. nih.gov LC-MS has also been used to analyze the phytochemical components with potential antibacterial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, HPLC-Q/TOF-MS² investigation guided the isolation of new meroterpenoids from the plant. rsc.org
GC-MS/MS (Tandem Mass Spectrometry) can be used for more targeted and sensitive analysis of volatile compounds, although specific applications to Baeckea frutescens are less documented in readily available literature compared to standard GC-MS.
Chromatographic Fingerprinting for Authentication and Standardization of Baeckea frutescens Extracts
For Baeckea frutescens, HPLC fingerprinting has been employed to ensure the quality of the raw material. The presence of two distinct peaks, identified as 6-methyl quercetin and myricitrin, serves as a chemical marker for the plant. ikm.org.my These fingerprints can be used to compare different batches of raw material and to ensure consistency in the final product. ikm.org.my Similarly, GC-based chromatographic fingerprints have been proposed for the quality evaluation of the essential oil, with linalool (B1675412) suggested as a potential standard. nih.govbvsalud.org This helps in distinguishing B. frutescens from different geographical locations and harvesting times. nih.govbvsalud.org
Ecological and Chemodiversity Aspects of Baeckea Frutescens 5
Distribution and Concentration of Baeckeol in Different Plant Parts and Developmental Stages
Baeckeol has been isolated from the leaves of Baeckea frutescens. globinmed.com Research indicates that the leaves are a primary site for the synthesis and accumulation of various secondary metabolites, including phloroglucinols. semanticscholar.org The concentration of baeckeol can vary, with some studies on the essential oil of Baeckea frutescens leaves reporting baeckeol content as a major constituent. For instance, one analysis of the leaf essential oil from Vietnam identified baeckeol as a major component, constituting 13.8% of the oil. journalirjpac.comsdiarticle1.in Another report found baeckeol at 10.1% in the leaf essential oil. sdiarticle1.inscispace.com
While detailed studies on the precise distribution of baeckeol in other plant parts such as stems, roots, and flowers are not extensively documented in the available literature, the aerial parts are generally recognized as a source of chromones and other related compounds. globinmed.com The concentration of baeckeol and other phytochemicals can be influenced by the developmental stage of the plant. A study on Baeckea frutescens in the Bangka Belitung Islands found that younger leaves (harvested at one month of growth) yielded the highest amount of essential oil, suggesting that the concentration of volatile compounds, which can include baeckeol, may be higher in younger tissues. uii.ac.iduii.ac.id
Chemotypic Variation of Baeckeol Content Across Different Baeckea frutescens Populations and Geographical Origins
The chemical composition of essential oils from Baeckea frutescens exhibits significant variation across different geographical locations, indicating the existence of distinct chemotypes. nih.govmdpi.com This variability extends to the concentration of baeckeol.
For example, a study on Baeckea frutescens from the Hatinh Province in Vietnam reported a chemotype where baeckeol was a major constituent (13.8%), alongside α-humulene (19.2%) and β-caryophyllene (17.3%). journalirjpac.comsdiarticle1.in This composition was noted to be different from previously reported essential oils from Baeckea frutescens grown in other regions. journalirjpac.com Another sample from Vietnam showed a different profile with major components being p-cymene (B1678584) (20.1%), β-caryophyllene (13.7%), and baeckeol (10.1%). sdiarticle1.inscispace.com
In contrast, studies on Baeckea frutescens from Malaysia have revealed different chemotypes. One analysis identified a sample with high concentrations of α-pinene, β-pinene, and borneol, while another contained abundant α-pinene, β-pinene, and γ-terpinene. scispace.com A sample from Hai Duong Province, Vietnam, was characterized by high levels of tasmanone (21.46%), β-pinene (15.64%), and 1,8-cineole (11.32%), with baeckeol not being a major component in this specific chemotype. asianpubs.org Research on plants from China has also shown different major constituents in the essential oil. scispace.com
This demonstrates that baeckeol may be a significant component in some geographical populations of Baeckea frutescens but less prominent in others, highlighting the strong chemotypic variation of this species.
Influence of Environmental Factors on Baeckeol Production
The production of baeckeol and other secondary metabolites in Baeckea frutescens is influenced by a range of environmental factors. These include:
Climate and Geographic Location: As evidenced by the chemotypic variations, climate and geography play a crucial role. nih.govmdpi.com Factors such as temperature, rainfall, and altitude can affect the enzymatic pathways responsible for producing secondary metabolites.
Soil Composition: Baeckea frutescens is known to grow in poor sandy and ultrabasic soils. globinmed.com The nutrient availability and pH of the soil can influence the plant's metabolic processes and, consequently, the production of compounds like baeckeol.
Drying Conditions: The method of drying the plant material prior to extraction can also alter the chemical profile. For instance, air-drying of leaves was a preparatory step in studies that identified baeckeol in the essential oil. journalirjpac.com The conditions during this process can lead to the loss of more volatile components or enzymatic degradation of certain compounds.
The method of extraction has also been shown to be a significant factor influencing the perceived chemical composition of the plant's extracts. nih.govmdpi.com
Ecological Role of Baeckeol
The production of baeckeol and other phloroglucinols in Baeckea frutescens is believed to serve important ecological functions.
Allelopathy: While direct evidence for the allelopathic role of baeckeol is limited in the searched literature, it is known that phloroglucinols can be involved in regulating plant growth. nii.ac.jp It is plausible that baeckeol, when leached into the soil, could influence the germination and growth of neighboring plants, thereby reducing competition for resources.
The accumulation of these compounds is part of the plant's adaptation to its environment, which often includes challenging conditions such as poor soil and high altitudes. globinmed.com
Advanced Research Perspectives and Future Directions for Baeckea Frutescens 5
Computational Chemistry and Molecular Modeling for Target Identification and Drug Design
Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery. For compounds from Baeckea frutescens, these in silico methods can accelerate the identification of biological targets and guide the design of more potent and selective drug candidates.
Molecular docking, a key computational technique, has been employed to predict the binding interactions between compounds from Baeckea frutescens and their protein targets. For example, a study on the anti-inflammatory properties of Frutescone O, a meroterpenoid from the plant, used molecular docking to simulate its interaction with the TLR4-MD2 complex, a key player in the inflammatory response. frontiersin.orgnih.gov This provided insights into the molecular basis of its activity and its potential as an anti-inflammatory agent. Similarly, network pharmacology and molecular docking have been used to investigate the anti-rheumatoid arthritis effects of 5-hydroxy-7-methoxy-2-isopropylchromone, a compound found in the leaves, by identifying its potential signaling pathways and protein targets. sciopen.com
Future research could expand on these preliminary studies by:
Virtual Screening: Utilizing libraries of compounds from Baeckea frutescens to screen against a wide range of validated drug targets for various diseases.
Pharmacophore Modeling: Developing models based on the structural features of active compounds to identify new molecules with similar therapeutic potential.
Quantum Chemical Calculations: These calculations have been used to determine the absolute configurations of newly isolated compounds like baeckeins, which is crucial for understanding their biological activity. tandfonline.com
ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of these compounds to assess their drug-likeness and potential for clinical development.
Nanotechnology-Based Delivery Systems for Enhanced Pre-clinical Efficacy
Many promising natural products face challenges in clinical translation due to poor solubility, low bioavailability, and lack of target specificity. Nanotechnology offers innovative solutions to overcome these hurdles. Encapsulating Baeckea frutescens compounds into nanoparticles could significantly enhance their pre-clinical efficacy.
While specific research on nanotechnology-based delivery of Baeckea frutescens compounds is still emerging, the principles have been well-established for other phytochemicals. mdpi.com Various nanocarriers could be explored:
| Nanocarrier Type | Potential Advantages for Baeckea frutescens Compounds |
| Liposomes | Biocompatible vesicles that can encapsulate both hydrophilic and lipophilic compounds, improving solubility and reducing systemic toxicity. |
| Polymeric Nanoparticles | Offer controlled and sustained release of the encapsulated compound, improving its pharmacokinetic profile. Chitosan nanoparticles, for instance, have excellent bioadhesive properties. mdpi.com |
| Solid Lipid Nanoparticles (SLNs) | Combine the advantages of polymeric nanoparticles and liposomes, offering high stability and drug loading capacity. |
| Nanoemulsions | Self-nanoemulsifying drug delivery systems (SNEDDS) can enhance the oral bioavailability of poorly water-soluble compounds. arikesi.or.id |
Future pre-clinical studies should focus on formulating compounds from Baeckea frutescens into these nanosystems and evaluating their efficacy in animal models of diseases like cancer and inflammatory disorders. nih.govd-nb.infonih.gov
Metabolomic and Proteomic Profiling to Elucidate Systemic Effects
Metabolomics and proteomics are powerful "omics" technologies that provide a global snapshot of the small molecules and proteins in a biological system, respectively. These approaches can be used to understand the systemic effects of Baeckea frutescens compounds and to identify their mechanisms of action.
A metabolomics approach is currently being used to identify bioactive compounds from Baeckea frutescens responsible for its anticancer effects. ukm.my Gas chromatography-mass spectrometry (GC-MS) analysis has been used to identify the chemical profile of its leaf extracts. ikm.org.my Furthermore, high-performance liquid chromatography coupled with quadruple time-of-flight mass spectrometry (HPLC-DAD-Q-TOF/MS) has been successfully applied to identify and quantify flavonoids and chromones in different parts of the plant. science.gov
Proteomic studies on related species have shown how natural compounds can modulate the expression of bacterial proteins, for instance, reducing the capsule in Streptococcus pneumoniae. mdpi.com This suggests that a similar approach could be used to understand the antibacterial mechanism of Baeckea frutescens compounds.
Future research in this area should involve:
Comparative Metabolomics: Comparing the metabolic profiles of cells or tissues treated with Baeckea frutescens extracts or isolated compounds to untreated controls to identify perturbed metabolic pathways.
Proteomic Analysis: Using techniques like 2D-gel electrophoresis or mass spectrometry-based proteomics to identify proteins that are differentially expressed upon treatment with these compounds.
Integration of Omics Data: Combining metabolomic, proteomic, and transcriptomic data to build a comprehensive picture of the biological response to these natural products.
Genetic Engineering and Biotechnology Approaches for Enhanced Production in Heterologous Systems
The supply of many valuable natural products is often limited by the low abundance in their native plant sources. Genetic engineering and biotechnology offer a sustainable and scalable alternative for the production of these compounds. The heterologous expression of biosynthetic pathways in microbial hosts like Saccharomyces cerevisiae (yeast) and Escherichia coli is a promising strategy. chalmers.sechalmers.se
The key classes of bioactive compounds in Baeckea frutescens are flavonoids and terpenes. Significant progress has been made in engineering microbes for the production of these compounds:
Flavonoid Biosynthesis: The pathways for flavonoid production are well-characterized, and yeast has been successfully engineered to produce key flavonoid precursors like naringenin. asm.org Strategies include increasing the supply of precursors, optimizing the expression of pathway enzymes, and eliminating competing metabolic pathways. nih.gov
Terpene Biosynthesis: Terpene synthases (TPSs), the key enzymes in terpene production, have been identified and characterized from various plants, including those from the Myrtaceae family to which Baeckea frutescens belongs. nih.govanu.edu.au These enzymes have been successfully expressed in E. coli and yeast to produce specific terpenes. mdpi.comnih.govplos.org
Future work should focus on:
Identifying Biosynthetic Genes: Identifying and cloning the specific genes responsible for the biosynthesis of unique flavonoids and meroterpenoids from Baeckea frutescens.
Pathway Reconstruction: Reconstructing the entire biosynthetic pathway for a target compound in a suitable microbial host.
Metabolic Engineering: Optimizing the microbial host to maximize the production of the desired compound, potentially through the use of synthetic biology tools like biosensors and dynamic regulation. chalmers.se
Exploration of Unexplored Biological Activities and Therapeutic Avenues (Pre-clinical)
While some biological activities of Baeckea frutescens compounds have been investigated, many potential therapeutic applications remain unexplored. Pre-clinical studies are essential to uncover the full therapeutic potential of these natural products.
Initial research has demonstrated several promising activities:
Cytotoxic and Anticancer Activity: Extracts and isolated compounds have shown cytotoxicity against various cancer cell lines, including leukemia and breast cancer. nih.govd-nb.infonih.govglobinmed.comglobinmed.com Some extracts have also been shown to inhibit glucose uptake in cancer cells, suggesting a role in targeting cancer metabolism. nih.gov
Anti-inflammatory Activity: Numerous compounds, including flavonoids and meroterpenoids, have demonstrated potent anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO), cyclooxygenases (COX-1 and COX-2), and pro-inflammatory cytokines. frontiersin.orgnih.govnih.govcjnmcpu.comacs.org
Wound Healing: Ethanolic extracts of the leaves have been shown to promote the proliferation and migration of skin cells and enhance wound healing in animal models. nih.gov
Antioxidant Activity: Several flavonoids isolated from the plant have exhibited significant antioxidant properties. tandfonline.comresearchgate.net
Future pre-clinical research should aim to:
Screen for New Activities: Test extracts and purified compounds against a broader range of disease models, such as neurodegenerative diseases, metabolic disorders, and viral infections.
In-depth Mechanistic Studies: For the most promising compounds, conduct detailed in vivo studies to elucidate their mechanisms of action, identify their molecular targets, and establish a strong rationale for clinical development.
Investigate Synergistic Effects: Explore the potential for synergistic interactions between different compounds from Baeckea frutescens or in combination with existing drugs.
Q & A
Q. How can researchers systematically identify and characterize the chemical constituents of Baeckea frutescens extracts?
Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) is the gold standard for compound identification. For example, Ahmad et al. (2012) used HPLC-DAD to profile phenolic compounds in B. frutescens, identifying phloroglucinols and flavonoids by comparing retention times and spectral data against authenticated standards . Fujimoto et al. (1996) further validated structures via NMR analysis of isolated compounds . Researchers should prioritize cross-referencing spectral libraries and isolating pure compounds for structural elucidation.
Basic Research Question
Q. What factors contribute to variability in the essential oil composition of Baeckea frutescens across different populations?
Methodological Answer : Geographic location, harvest time, and extraction methods significantly influence essential oil profiles. Tam et al. (2004) demonstrated that Vietnamese B. frutescens leaf oil contains 1,8-cineole (40–60%) and α-pinene (10–15%), while Liu et al. (2004) reported variations in terpene ratios in Chinese samples due to seasonal changes . To minimize variability, standardize collection protocols (e.g., fixed harvest season) and employ gas chromatography-mass spectrometry (GC-MS) for quantitative analysis.
Advanced Research Question
Q. How can researchers assess the cytotoxic potential of Baeckea frutescens phloroglucinols in cancer cell lines?
Methodological Answer : Isolate phloroglucinol derivatives (e.g., baeckenones D–F) via column chromatography and validate purity via HPLC . Conduct dose-response assays (e.g., MTT or SRB) on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations. Nisa et al. (2016) observed cytotoxic activity at IC₅₀ values <20 μM, suggesting apoptosis induction via mitochondrial pathways . Include positive controls (e.g., doxorubicin) and validate mechanisms using flow cytometry for apoptosis markers.
Advanced Research Question
Q. What integrative approaches (e.g., network pharmacology) can elucidate the multi-target mechanisms of Baeckea frutescens in inflammatory diseases?
Methodological Answer : Combine transcriptomics, molecular docking, and in vitro assays. For example, Jia et al. (2023) identified anti-inflammatory biflavonoids in B. frutescens roots by screening compounds against COX-2 and NF-κB targets via AutoDock Vina . Validate predictions using LPS-induced RAW264.7 macrophage models and ELISA for cytokine quantification. Network pharmacology tools like STRING or KEGG can map compound-target-pathway interactions.
Advanced Research Question
Q. How should researchers address contradictions in reported pharmacological activities of Baeckea frutescens extracts (e.g., alcohol vs. aqueous extracts)?
Methodological Answer : Divergent results often stem from solvent polarity affecting compound solubility. Li et al. (2009) found alcohol extracts exhibit stronger antimicrobial activity due to higher terpene solubility, whereas aqueous extracts showed moderate antioxidant effects . Replicate studies using standardized solvents (e.g., 70% ethanol) and quantify bioactive markers (e.g., phloroglucinol content) via LC-MS to correlate bioactivity with chemical composition.
Basic Research Question
Q. What protocols ensure reproducibility in extracting bioactive compounds from Baeckea frutescens?
Methodological Answer : Adopt Soxhlet extraction with ethanol (70%) for 6 hours, as validated by Liu et al. (2004) for terpene recovery . Document particle size (e.g., 40–60 mesh), solvent-to-material ratio (e.g., 10:1), and temperature controls. Publish raw chromatographic data (e.g., peak areas, retention times) in supplementary materials to enable cross-lab verification .
Advanced Research Question
Q. How can researchers validate the specificity of analytical methods for quantifying Baeckea frutescens metabolites?
Methodological Answer : Perform validation per ICH guidelines:
- Linearity : Calibration curves (R² >0.99) for reference standards (e.g., phloroglucinol).
- Precision : Intraday/interday RSD <5%.
- Accuracy : Spike-and-recovery tests (95–105% recovery).
Ahmad et al. (2012) achieved 98.2% accuracy for gallic acid quantification via HPLC . Use certified reference materials and participate in interlaboratory comparisons.
Advanced Research Question
Q. What experimental designs can evaluate synergistic interactions among Baeckea frutescens compounds?
Methodological Answer : Apply the Chou-Talalay combination index (CI) method. Isolate individual compounds (e.g., biflavonoids and phloroglucinols) and test them in pairwise ratios (e.g., 1:1 to 4:1). Jia et al. (2023) reported synergistic anti-inflammatory effects (CI <1) when combining baeckein F with quercetin . Use isobolograms to visualize interactions and RNA-seq to identify co-regulated pathways.
Basic Research Question
Q. How can researchers ensure ethical and reproducible data reporting in Baeckea frutescens studies?
Methodological Answer : Follow ARRIVE guidelines for preclinical studies:
- Disclose sample sizes, randomization, and blinding.
- Provide raw data (e.g., spectral files, cytotoxicity datasets) in public repositories.
- Cite voucher specimens (e.g., herbarium accession numbers) to confirm plant identity .
Advanced Research Question
Q. What computational strategies improve the validation of molecular docking predictions for Baeckea frutescens compounds?
Methodological Answer : Combine docking with molecular dynamics (MD) simulations. For example, after docking baeckein F into COX-2 (PDB ID: 5KIR), run 100-ns MD simulations in GROMACS to assess binding stability (RMSD <2 Å). Validate with mutagenesis studies on key residues (e.g., Arg120) . Cross-validate using consensus scoring across multiple docking tools (e.g., Glide, LeDock).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
